1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane
Description
Structural Classification Within Chiral Bisoxazoline Ligands
Core Bisoxazoline Architecture
The ligand’s foundational structure comprises two oxazoline rings linked via a central propane-2,2-diyl group. Each oxazoline unit is derived from (S)-valine, ensuring C2 symmetry and chiral induction. The 4-position of each oxazoline ring is substituted with a phenyl group, while the 5-position incorporates a hydrogen atom, maintaining planarity for optimal metal coordination.
Table 1: Structural Features of Select SaBOX Ligands
| Ligand | Core Linker | 4-Position Substituent | 5-Position Substituent | Side Arm Type |
|---|---|---|---|---|
| Standard BOX | CH2 | tert-Butyl | H | None |
| PyBOX | Pyridine | Phenyl | H | None |
| Target Compound | Propane-2,2-diyl | Phenyl | H | 4-(tert-butyl)phenyl |
| L9 (Tang et al.) | CH2 | Phenyl | H | Aryl |
The propane-2,2-diyl linker distinguishes this ligand from conventional BOX (methylene-bridged) and PyBOX (pyridine-bridged) systems, enabling conformational rigidity while accommodating bulky tert-butyl groups on the peripheral aryl rings.
Peripheral Substituents and Steric Effects
The 4-(tert-butyl)phenyl groups at the 1,3-positions of the propane linker introduce substantial steric bulk, which restricts rotational freedom and enforces a predefined geometry during metal coordination. This design mitigates unproductive substrate interactions and enhances enantioselectivity by creating a chiral pocket around the metal center. Computational studies of analogous complexes reveal that tert-butyl groups increase the ligand’s binding constant to metals like copper(II) by 30–50% compared to non-bulky substituents.
Stereochemical Configuration
The (S)-configuration at the 4-position of each oxazoline ring is critical for asymmetric induction. X-ray crystallography of related complexes shows that this configuration positions the phenyl groups orthogonally to the metal coordination plane, blocking one enantiotopic face of the substrate. For example, in copper-catalyzed cyclopropanations, this spatial arrangement directs the approach of diazo compounds to the less hindered quadrant, achieving enantiomeric excess (ee) values exceeding 95%.
Properties
IUPAC Name |
(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O2/c1-39(2,3)33-21-17-29(18-22-33)25-41(26-30-19-23-34(24-20-30)40(4,5)6,37-42-35(27-44-37)31-13-9-7-10-14-31)38-43-36(28-45-38)32-15-11-8-12-16-32/h7-24,35-36H,25-28H2,1-6H3/t35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONTYZSPSXHNNJ-LQFQNGICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)C4=CC=CC=C4)C5=NC(CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H](CO3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428328-51-1 | |
| Record name | (4S,4'S)-2,2'-(1,3-Bis[4-(t-butyl)phenyl)propane-2,2-diyl]bis(4-phenyl-4,5-dihydrooxazole) (S)- BTBBPh-SaBOX | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propane Backbone: The initial step involves the preparation of the propane backbone through a Friedel-Crafts alkylation reaction. This reaction uses tert-butylbenzene and a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Oxazolyl Groups: The next step involves the introduction of oxazolyl groups. This can be achieved through a cyclization reaction where phenyl-substituted amino alcohols react with the propane backbone under acidic conditions to form the oxazolyl rings.
Final Assembly: The final step is the coupling of the intermediate products to form the desired compound. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chiral Ligands in Asymmetric Synthesis :
- The compound serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched products. Its bulky tert-butyl groups provide steric hindrance that is crucial for selectivity in reactions such as asymmetric hydrogenation and allylic substitution.
-
Material Science :
- Due to its unique structural properties, it is used in the development of advanced materials such as polymers and dendrimers. The compound's ability to form stable complexes with metals enhances the performance of catalysts in various chemical reactions.
-
Pharmaceutical Applications :
- The oxazoline moieties exhibit biological activity and can be utilized in drug design. Research indicates potential applications in developing inhibitors for various enzymes and receptors due to their ability to mimic natural substrates.
Case Study 1: Asymmetric Catalysis
A study demonstrated that 1,3-bis[4-(tert-butyl)phenyl]-2,2-bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane was employed as a ligand for palladium-catalyzed asymmetric allylic alkylation. The results showed an enantiomeric excess of up to 95%, highlighting its effectiveness in promoting selectivity in complex organic transformations.
Case Study 2: Polymer Development
In another investigation, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for applications in high-performance coatings and composites.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chiral Ligands | Used in asymmetric synthesis for enantiomeric products | Achieved up to 95% enantiomeric excess |
| Material Science | Development of advanced polymers | Enhanced thermal stability and mechanical properties |
| Pharmaceutical Research | Potential drug design applications | Effective enzyme inhibitors based on oxazoline structure |
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazolyl groups can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Steric and Electronic Effects
- tert-Butyl vs. Phenyl Substitutents : The tert-butyl groups in the target compound provide greater steric shielding compared to phenyl-substituted analogues (e.g., cycloheptane-based ligands in ), leading to improved enantioselectivity in copper-catalyzed asymmetric cyclopropanations .
- Central Core Flexibility : Propane-backbone ligands (e.g., target compound) exhibit higher conformational flexibility than cycloalkane-based analogues (e.g., cycloheptane in ), enabling adaptation to diverse metal coordination geometries .
Stereochemical Impact
- The (S,S) configuration in the target compound outperforms (R,R) analogues (e.g., cycloheptane-based ligands in ) in reactions requiring precise chiral induction, such as aziridination .
- Racemic mixtures of propane-backbone bis-oxazolines (e.g., 2,2’-(propane-2,2-diyl)bis(4,5-dihydrooxazole)) show reduced catalytic efficiency, highlighting the necessity of enantiopure synthesis .
Catalytic Performance
- The target compound achieves >99% e.e. in asymmetric aldol reactions, surpassing benzene-backbone analogues (e.g., 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene), which exhibit ~90% e.e. due to reduced steric control .
- Cyclopentane-based bis-oxazolines (e.g., [1379452-52-4] in ) demonstrate lower thermal stability in catalytic cycles compared to tert-butylphenyl-substituted derivatives .
Commercial Availability and Specifications
Biological Activity
1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane (commonly referred to as compound 1) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Compound 1 features a unique structure characterized by:
- Two tert-butylphenyl groups : These bulky groups contribute to the compound's hydrophobic properties.
- Two oxazoline rings : The presence of these rings suggests potential interactions with biological targets, particularly enzymes and receptors.
The molecular formula of compound 1 is with a molecular weight of approximately 618.83 g/mol.
Research indicates that compound 1 exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may help in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that compound 1 displays inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Antioxidant Activity
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of compound 1 using DPPH and ABTS assays. The results demonstrated that compound 1 exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound 1 | 78.5 ± 2.3 | 82.0 ± 3.1 |
| Ascorbic Acid | 90.0 ± 1.5 | 85.5 ± 2.0 |
Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry (2024), compound 1 was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Research by Lee et al. (2023) investigated the anti-inflammatory effects of compound 1 in a murine model of acute inflammation. The study found that treatment with compound 1 significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Safety and Toxicity
Toxicological evaluations are crucial for understanding the safety profile of compound 1. Preliminary studies indicate low toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.
Toxicity Data
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 >2000 mg/kg |
| Skin Irritation | No irritation observed |
| Eye Irritation | Mild irritation observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via multi-step reactions involving chiral oxazoline precursors. Key steps include:
- Ligand Coupling : Reacting tert-butylphenyl derivatives with (S)-4-phenyl-4,5-dihydro-2-oxazolyl groups under reflux conditions in anhydrous solvents (e.g., ethanol or THF) with acid catalysis (e.g., glacial acetic acid) to ensure stereochemical retention .
- Stereochemical Control : Use of chiral auxiliaries or enantiopure starting materials to avoid racemization. Reaction temperature (<80°C) and inert atmospheres (N₂/Ar) are critical for preserving stereochemistry .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (from toluene/hexane mixtures) to isolate the diastereomerically pure product .
Q. How can spectroscopic techniques confirm the structure and stereochemical configuration of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for tert-butyl groups (δ ~1.3 ppm, singlet), oxazoline protons (δ ~4.0–4.5 ppm, multiplet), and aromatic protons (δ ~6.8–7.5 ppm). Chiral centers induce splitting in diastereotopic protons .
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and bond angles. Heavy atoms (e.g., sulfur or oxygen) enhance diffraction contrast .
- Circular Dichroism (CD) : Correlate Cotton effects with (S)-configuration of oxazoline moieties to validate enantiopurity .
Advanced Research Questions
Q. What strategies mitigate enantiomeric interference in catalytic applications of this compound, particularly in asymmetric synthesis?
- Methodological Answer :
- Ligand Design : Modify steric bulk of tert-butyl groups to enhance chiral induction. Computational modeling (DFT) predicts steric/electronic effects on transition states .
- Kinetic Resolution : Use enantioselective catalysts (e.g., Ru or Rh complexes) to favor one enantiomer during catalysis. Monitor enantiomeric excess (ee) via chiral HPLC .
- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Exploit reversible substrate-catalyst interactions to amplify ee under specific temperatures (e.g., −20°C to 25°C) .
Q. How do solvent polarity and coordination properties affect the compound’s performance as a ligand in transition metal-catalyzed reactions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for stronger metal-ligand coordination vs. non-polar solvents (toluene) for steric-driven selectivity.
- Coordination Studies : UV-Vis spectroscopy and ESI-MS track ligand-metal binding constants (Kₐ). Higher Kₐ in DMF correlates with improved catalytic turnover .
- Case Study : In Pd-catalyzed cross-couplings, toluene enhances regioselectivity (85:15 para:meta), while DMSO increases reaction rate (2× faster) but reduces selectivity (70:30) .
Data Contradiction Analysis
Q. When experimental data conflicts with computational models regarding catalytic activity, what validation approaches are recommended?
- Methodological Answer :
- Cross-Validation : Compare experimental turnover numbers (TON) with DFT-predicted activation energies. Discrepancies may arise from solvation/entropy effects not modeled computationally .
- In Situ Spectroscopy : Use IR or Raman to detect transient intermediates (e.g., metal-hydride species) missed in static calculations .
- Error Source Table :
| Source of Discrepancy | Resolution Strategy |
|---|---|
| Solvent effects in DFT | Include explicit solvent molecules in simulations |
| Neglected steric hindrance | Use molecular dynamics (MD) to model ligand flexibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
